molecular formula C14H12O5S B310553 Methyl 2-[(phenylsulfonyl)oxy]benzoate

Methyl 2-[(phenylsulfonyl)oxy]benzoate

Cat. No.: B310553
M. Wt: 292.31 g/mol
InChI Key: ARGCXIFNXVFWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(phenylsulfonyl)oxy]benzoate is a benzoate ester derivative featuring a phenylsulfonyloxy substituent at the 2-position of the aromatic ring. This compound is structurally characterized by the sulfonate ester group (–OSO₂Ph) attached to the benzoate backbone, which confers unique electronic and steric properties. Its molecular formula is inferred as C₁₄H₁₂O₅S, with a molecular weight of approximately 300.3 g/mol based on structural analogs .

Properties

Molecular Formula

C14H12O5S

Molecular Weight

292.31 g/mol

IUPAC Name

methyl 2-(benzenesulfonyloxy)benzoate

InChI

InChI=1S/C14H12O5S/c1-18-14(15)12-9-5-6-10-13(12)19-20(16,17)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

ARGCXIFNXVFWHC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations

  • Methyl 2-((methylsulfonyl)oxy)benzoate (CAS 95667-98-4): Replaces the phenylsulfonyl group with a methylsulfonyl (–OSO₂Me) substituent.
  • Methyl phenylsulfonylacetate (CAS 34097-60-4) : Features a phenylsulfonyl group on an acetate backbone instead of a benzoate. The shorter carbon chain may enhance solubility in polar solvents but reduce aromatic conjugation .
  • Sulfonylurea Herbicides () : Compounds like metsulfuron methyl ester incorporate triazine and sulfonylurea bridges, enabling herbicidal activity via acetolactate synthase inhibition. These differ significantly in backbone structure but share sulfonyl-based reactivity .

Functional Group Influence

The phenylsulfonyloxy group in the target compound provides strong electron-withdrawing effects, stabilizing the ester against nucleophilic attack compared to simpler esters like methyl benzoate (CAS 93-58-3) . However, it is less stable than aliphatic branched esters (e.g., isopropyl benzoate, CAS 939-48-0), which benefit from steric protection .

Physicochemical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Methyl benzoate 93-58-3 C₈H₈O₂ 136.15 Low polarity, high volatility Solvent, flavoring agent
Methyl 2-[(phenylsulfonyl)oxy]benzoate - C₁₄H₁₂O₅S ~300.3 Moderate solubility, hydrolytically stable Research, synthesis
Metsulfuron methyl ester - C₁₄H₁₅N₅O₆S 381.36 High stability, herbicidal activity Agriculture (herbicide)
Methyl phenylsulfonylacetate 34097-60-4 C₉H₁₀O₄S 214.24 Polar, reactive ester group Chemical intermediate

Data synthesized from .

Reactivity and Stability

  • Hydrolysis Resistance : The phenylsulfonyloxy group enhances resistance to hydrolysis compared to methylsulfonyl analogs (e.g., CAS 95667-98-4), as evidenced by studies on similar benzoate derivatives (). The bulky phenyl group sterically shields the ester linkage .
  • Comparison with Sulfonylureas : Sulfonylurea herbicides () exhibit greater hydrolytic stability due to their urea bridges and triazine rings, which are less prone to nucleophilic attack than sulfonate esters .

Preparation Methods

Nucleophilic Substitution Mechanism

  • Activation : CuBr coordinates with the substrate, polarizing the C–Cl bond.

  • Attack : Phenylsulfinate attacks the electrophilic carbon, displacing chloride.

  • Byproduct Removal : NaCl is filtered post-reaction.

Sulfonylation Mechanism

  • Deprotonation : DMAP abstracts a proton from the hydroxyl group.

  • Sulfonyl Transfer : The oxygen nucleophile attacks the sulfonyl chloride, releasing HCl.

  • Neutralization : Excess base (e.g., NaHCO₃) neutralizes HCl.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.